Cas no 1877881-19-0 (Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate)

Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate is a specialized pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an iodine substituent, and a 2-methoxy-2-methylpropoxy side chain. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. The Boc group enhances stability and facilitates selective deprotection, while the iodine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The 2-methoxy-2-methylpropoxy side chain contributes to steric and electronic modulation, making it valuable for structure-activity studies. Its well-defined structure and functional group compatibility make it suitable for constructing complex heterocyclic frameworks in medicinal chemistry and drug development.
Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate structure
1877881-19-0 structure
Product name:Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
CAS No:1877881-19-0
MF:C14H26INO4
MW:399.265017032623
CID:5991883
PubChem ID:165748932

Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1877881-19-0
    • tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
    • EN300-1136203
    • Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
    • Inchi: 1S/C14H26INO4/c1-13(2,3)20-12(17)16-7-10(15)11(8-16)19-9-14(4,5)18-6/h10-11H,7-9H2,1-6H3
    • InChI Key: FJDIKYAGAMESBX-UHFFFAOYSA-N
    • SMILES: IC1CN(C(=O)OC(C)(C)C)CC1OCC(C)(C)OC

Computed Properties

  • Exact Mass: 399.09066g/mol
  • Monoisotopic Mass: 399.09066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48Ų
  • XLogP3: 2.3

Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136203-5.0g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0
5g
$4890.0 2023-06-09
Enamine
EN300-1136203-2.5g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
2.5g
$2912.0 2023-10-26
Enamine
EN300-1136203-1.0g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0
1g
$1686.0 2023-06-09
Enamine
EN300-1136203-10.0g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0
10g
$7250.0 2023-06-09
Enamine
EN300-1136203-0.5g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
0.5g
$1426.0 2023-10-26
Enamine
EN300-1136203-5g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
5g
$4309.0 2023-10-26
Enamine
EN300-1136203-0.1g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
0.1g
$1307.0 2023-10-26
Enamine
EN300-1136203-0.05g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
0.05g
$1247.0 2023-10-26
Enamine
EN300-1136203-0.25g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
0.25g
$1366.0 2023-10-26
Enamine
EN300-1136203-1g
tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate
1877881-19-0 95%
1g
$1485.0 2023-10-26

Additional information on Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate

Comprehensive Overview of Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate (CAS No. 1877881-19-0)

In the realm of organic chemistry and pharmaceutical intermediates, Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate (CAS No. 1877881-19-0) has garnered significant attention due to its versatile applications in drug discovery and synthesis. This compound, often abbreviated as Boc-protected iodopyrrolidine derivative, serves as a critical building block for designing complex molecules, particularly in the development of protease inhibitors and receptor modulators. Its unique structural features, including the iodo and methoxy-methylpropoxy substituents, make it a valuable tool for cross-coupling reactions and stereoselective synthesis.

The growing interest in pyrrolidine-based scaffolds is driven by their prevalence in bioactive compounds. Researchers frequently search for "Boc-pyrrolidine derivatives" or "iodo-substituted pyrrolidine synthesis" to explore novel routes for functionalizing heterocycles. The Tert-butyl carbamate (Boc) group in this compound offers excellent stability under basic conditions, making it ideal for multi-step organic transformations. Recent trends in green chemistry have also spurred investigations into solvent-free or catalytic methods to optimize its synthesis, aligning with the demand for sustainable practices.

From a synthetic perspective, CAS No. 1877881-19-0 is pivotal in Pd-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, owing to its reactive 3-iodo moiety. These transformations are frequently discussed in forums focusing on "C−C bond formation strategies" or "transition-metal catalysis." Additionally, the 2-methoxy-2-methylpropoxy side chain enhances solubility in nonpolar solvents, a feature highlighted in queries about "solubility-enhancing protecting groups."

In drug development, this compound's role extends to peptidomimetics and kinase inhibitor design. Its pyrrolidine core mimics proline residues, a hotspot for studies on "conformational restriction in medicinal chemistry." The Boc group further allows selective deprotection, enabling sequential modifications—a topic often searched alongside "orthogonal protection techniques."

Analytical characterization of Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate typically involves NMR, HPLC, and mass spectrometry, with users frequently seeking "spectral data for iodinated pyrrolidines." Storage recommendations emphasize protection from light due to the iodine sensitivity, a detail crucial for labs handling light-sensitive reagents.

As the pharmaceutical industry shifts toward fragment-based drug design, intermediates like CAS No. 1877881-19-0 gain prominence. Its compatibility with high-throughput screening workflows and combinatorial chemistry aligns with searches for "diverse heterocyclic libraries." Future research may explore its utility in bioconjugation or PROTAC (Proteolysis Targeting Chimeras) technology, areas rapidly evolving in targeted protein degradation studies.

In summary, Tert-butyl 3-iodo-4-(2-methoxy-2-methylpropoxy)pyrrolidine-1-carboxylate exemplifies the synergy between structural complexity and functional adaptability. Its relevance in modern synthetic methodologies and drug discovery pipelines ensures continued interest, reflected in the persistent search volume for "advanced pyrrolidine intermediates" and "Boc-protected heterocycles."

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